molecular formula C12H22ClN B14357718 N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine CAS No. 90716-82-8

N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

Katalognummer: B14357718
CAS-Nummer: 90716-82-8
Molekulargewicht: 215.76 g/mol
InChI-Schlüssel: ZTWBZTBXHZFKPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a chloroethyl group and a trimethylbicycloheptane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a chloroethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation may produce a ketone or aldehyde .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other bicyclic amines. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

CAS-Nummer

90716-82-8

Molekularformel

C12H22ClN

Molekulargewicht

215.76 g/mol

IUPAC-Name

N-(2-chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C12H22ClN/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13/h9-10,14H,4-8H2,1-3H3

InChI-Schlüssel

ZTWBZTBXHZFKPC-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC1(C(C2)NCCCl)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.